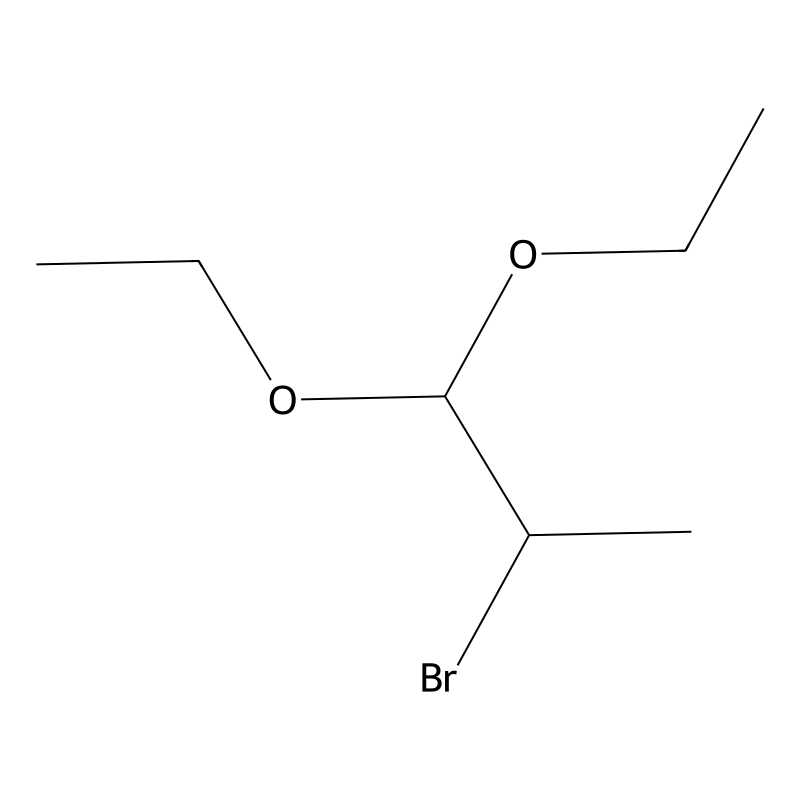

2-Bromo-1,1-diethoxypropane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2-Bromo-1,1-diethoxypropane, with the molecular formula CHBrO and a molecular weight of 197.070 g/mol, is an organic compound characterized by the presence of a bromine atom and two ethoxy groups attached to a propane backbone. This compound is often referred to as diethyl bromoacetaldehyde acetal and is utilized in various

Synthesis:

-Bromo-1,1-diethoxypropane is a versatile intermediate used in organic synthesis. Its synthesis can be achieved through various methods, including the reaction of propionaldehyde with diethyl acetal and hydrogen bromide. This reaction is documented in several scientific publications, such as a patent by Eastman Kodak Company.

Precursor for Aldehydes and Ketones:

Due to the presence of a reactive bromine atom and two protected ethoxy groups, 2-bromo-1,1-diethoxypropane serves as a valuable precursor for the synthesis of various aldehydes and ketones. The bromine atom can be readily substituted with different nucleophiles, such as organometallic reagents or Grignard reagents, to form new carbon-carbon bonds. Subsequent hydrolysis of the acetal groups then leads to the desired carbonyl compounds. This strategy is described in numerous research articles, for example, a study published in the Journal of the American Chemical Society demonstrates the synthesis of various α,β-unsaturated aldehydes using 2-bromo-1,1-diethoxypropane [].

Building Block for Complex Molecules:

The ability to manipulate the bromine atom and the acetal groups makes 2-bromo-1,1-diethoxypropane a valuable building block for the construction of more complex molecules. This functionality allows for the introduction of various functional groups and chain extensions, enabling the synthesis of diverse organic structures. An example of this application is reported in a publication in the Tetrahedron Letters journal, where the compound is used as a key intermediate in the synthesis of biologically active heterocycles [].

- Nucleophilic Substitution Reactions: The bromine atom can be substituted by nucleophiles through either or mechanisms, depending on the reaction conditions and the nature of the nucleophile. In reactions, the formation of a carbocation intermediate occurs, while involves a direct displacement mechanism .

- Elimination Reactions: Under certain conditions, this compound may undergo elimination reactions leading to the formation of alkenes. This typically occurs when strong bases are used, facilitating the removal of the bromine atom along with a hydrogen atom from an adjacent carbon.

Several synthesis methods for 2-Bromo-1,1-diethoxypropane have been reported:

- Bromination of Acetaldehyde Diethyl Acetal: This method involves treating diethyl acetal of acetaldehyde with bromine under controlled conditions to yield 2-bromo-1,1-diethoxypropane. The reaction typically requires a solvent such as dichloromethane and is conducted at low temperatures to minimize side reactions .

- Alkylation Reactions: Another approach includes alkylating 1,1-diethoxypropane with a suitable brominating agent. This method can be optimized by varying the reaction conditions (temperature, solvent) to enhance yield and selectivity.

2-Bromo-1,1-diethoxypropane finds applications in:

- Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, particularly those involving acetal formations.

- Chemical Research: Used in laboratories for studying reaction mechanisms involving nucleophilic substitutions and eliminations.

Several compounds share structural similarities with 2-Bromo-1,1-diethoxypropane. Here are some notable examples:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| 2-Bromo-1,1-dimethoxyethane | CHBrO | 0.83 |

| 2-Bromopropionaldehyde diethyl acetal | CHBrO | 0.67 |

| 3-Bromo-1,1-dimethoxypropane | CHBrO | 0.71 |

| 2-(3-Bromopropoxy)-tetrahydro-2H-pyran | CHBrO | 0.77 |

These compounds exhibit varying degrees of similarity based on structural features such as the presence of bromine atoms and ether functionalities. The unique combination of two ethoxy groups in 2-Bromo-1,1-diethoxypropane distinguishes it from other brominated ethers and acetals.

Direct Bromination of Propionaldehyde Diethyl Acetal

The most straightforward approach to synthesizing 2-Bromo-1,1-diethoxypropane involves the direct bromination of propionaldehyde diethyl acetal (CAS 4744-08-5). This precursor compound serves as an excellent starting material due to its availability and specific reactivity at the α-carbon position. Propionaldehyde diethyl acetal, also known as 1,1-diethoxypropane, possesses several physical characteristics that make it suitable for bromination reactions, including a boiling point of 122.8°C, a density of 0.815 g/mL at 25°C, and good solubility in organic solvents such as chloroform and methanol. These properties facilitate various reaction conditions during the bromination process, ensuring good mixing and thermal control.

The direct bromination reaction typically employs elemental bromine (Br₂) as the brominating agent, which acts as an electrophile attacking the α-carbon of the acetal. This electrophilic substitution mechanism results in the formation of 2-Bromo-1,1-diethoxypropane with hydrogen bromide generated as a byproduct. The general reaction can be represented as:

CH₃CH₂CH(OC₂H₅)₂ + Br₂ → CH₃CHBrCH(OC₂H₅)₂ + HBr

This approach provides a relatively straightforward synthetic route with minimal side reactions when conducted under appropriate conditions. The reaction is typically performed in an appropriate solvent system, with careful temperature control to maximize yield and purity. The progress of the reaction can often be monitored visually by the disappearance of the characteristic yellow-brown color of bromine, indicating consumption of the brominating agent.

For optimal results, the reaction should be conducted with a slight excess of bromine, which has been found to improve yields and reduce byproduct formation. The resulting 2-Bromo-1,1-diethoxypropane can be isolated through conventional separation techniques such as extraction, washing, and distillation, yielding the desired product with good purity.

Catalytic Bromination Pathways

Catalytic bromination offers several advantages over non-catalytic methods, including improved selectivity, milder reaction conditions, and potentially higher yields with fewer side products. Various catalytic systems have been investigated for bromination reactions, with zinc-based catalysts showing particularly promising results for selective halogenation of organic compounds.

Based on research into aromatic bromination, which provides applicable insights for our target compound, catalysts comprising zinc salts adsorbed on inert supports have demonstrated excellent performance. These catalytic systems typically consist of zinc halides (preferably zinc bromide) supported on materials such as silica, alumina, or acid-activated clay. Among these supports, silica has shown the best selectivity in bromination reactions, likely due to its appropriate surface properties and interaction with the zinc catalyst.

The catalyst is typically activated by heating to temperatures between 150-300°C before use, which optimizes its performance by ensuring proper distribution of the active zinc species on the support surface. The optimal loading has been determined to be between 0.1 to 3.0 mmol of zinc salt per gram of inert support, with variations depending on the specific substrate and desired selectivity. This catalytic system facilitates the bromination reaction through coordination of the bromine molecule, making it more electrophilic and thereby enhancing its reactivity toward the substrate.

An important consideration when employing catalytic bromination is the reaction environment. These reactions are preferably carried out in the dark to minimize the production of bromine radicals, which can lead to reduced selectivity and formation of unwanted byproducts. The absence of light helps maintain the desired ionic mechanism, ensuring that bromination occurs predominantly at the desired position.

Additionally, the catalyst can be recovered after the reaction and potentially reused, offering economic and environmental advantages for large-scale preparations. This recyclability feature makes catalytic bromination particularly attractive for industrial applications, where cost-effectiveness and sustainability are important considerations.

Solvent and Temperature Optimization

The choice of solvent and temperature control are critical factors in achieving high yields and selectivity in the bromination of propionaldehyde diethyl acetal. Extensive research on bromination reactions has identified optimal conditions that balance reactivity, selectivity, and practical considerations.

Various solvents have been evaluated for bromination reactions, including carbon tetrachloride, chloroform, dichloromethane, hexane, and cyclohexane. Among these, dichloromethane and hexane have demonstrated superior selectivity for bromination reactions, making them preferred choices for the synthesis of 2-Bromo-1,1-diethoxypropane. The solvent plays a crucial role in stabilizing reaction intermediates, influencing the reactivity of the brominating agent, and affecting the solubility of both reactants and products.

A particularly innovative approach involves the use of mixed solvent systems, which have shown significant advantages over single solvents in bromination reactions. Research indicates that a liquid mixture consisting of a halogen-free polar solvent (Class A) that is inert to bromine and a hydrocarbon or hydrocarbyl halide solvent (Class B) can result in improved yields and product purity. The optimal volume ratio of Class A to Class B solvents typically ranges from 40:60 to 60:40, although the broader range of 20:80 to 80:20 can be effective depending on the specific reaction conditions.

Temperature control represents another critical parameter in bromination reactions. Based on extensive research, the following temperature ranges have been established for optimal results:

- Overall viable temperature range: -20°C to 58°C (the boiling point of bromine)

- Preferred temperature range for balanced reactivity and selectivity: 10°C to 30°C

Reactions conducted at higher temperatures would require specialized equipment and often lead to increased side reactions or decomposition of sensitive intermediates. The specific temperature selected often depends on the solvent system used, with lower temperatures generally favoring greater selectivity at the cost of longer reaction times.

Table 1: Optimization Parameters for Bromination Reactions

The reaction time for bromination varies based on temperature, solvent composition, and reactant concentration. Typical reaction times range from 0.5 to 6 hours, with 1 to 3 hours being most common for optimal yield. The completion of the reaction can often be visually determined by the disappearance of the characteristic yellow or brown bromine color in the reaction mixture, providing a convenient endpoint indicator without requiring sophisticated analytical techniques.

Nucleophilic Substitution Pathways

SN2 vs. SN1 Mechanisms in Acetals

The substitution chemistry of 2-bromo-1,1-diethoxypropane is influenced by its steric environment and the electronic effects of the ethoxy groups. The central carbon bonded to bromine is tertiary, creating significant steric hindrance that disfavors bimolecular nucleophilic substitution (SN2) mechanisms [3]. Instead, unimolecular substitution (SN1) pathways dominate due to the stability of the carbocation intermediate formed after bromide departure [3]. The adjacent ethoxy groups stabilize this carbocation through resonance and inductive effects, lowering the activation energy for the SN1 process [2] [3].

In contrast, SN2 reactions require a backside attack by the nucleophile, which is sterically hindered by the two ethoxy groups and the methyl substituent [3]. Experimental studies on analogous acetals demonstrate that SN1 mechanisms proceed with partial racemization at the reaction center, consistent with carbocation intermediates [2] [3]. For example, reactions of chiral acetals with nucleophiles like PhCu·BF3 exhibit anti-SN2' or SN2'' selectivity, depending on the acetal’s substitution pattern [2].

Steric and Electronic Influences on Reactivity

The steric bulk of the ethoxy groups significantly retards nucleophilic attack at the brominated carbon. Molecular modeling of 2-bromo-1,1-diethoxypropane reveals a crowded geometry, with dihedral angles between ethoxy groups exceeding 120°, further impeding SN2 pathways [1] [3]. Electronically, the ethoxy groups donate electron density through resonance, stabilizing transition states in both SN1 and SN2 mechanisms. However, this stabilization is more pronounced in SN1 pathways, where the carbocation intermediate benefits from adjacent oxygen lone pairs [2] .

Table 1: Comparison of SN1 and SN2 Reactivity in 2-Bromo-1,1-Diethoxypropane

| Factor | SN1 Pathway | SN2 Pathway |

|---|---|---|

| Steric Requirements | Low (planar carbocation) | High (backside attack hindered) |

| Electronic Effects | Stabilized by ethoxy resonance | Minimal orbital overlap |

| Stereochemical Outcome | Racemization or partial inversion | Complete inversion |

Elimination Reactions

Base-Catalyzed Dehydrohalogenation

Under basic conditions, 2-bromo-1,1-diethoxypropane undergoes dehydrohalogenation to form α,β-unsaturated aldehydes. The reaction proceeds via an E2 mechanism, where a base abstracts a β-hydrogen concurrent with bromide departure, resulting in a double bond . The ethoxy groups adjacent to the reaction center stabilize the transition state through hyperconjugation, lowering the energy barrier for elimination [2] .

For instance, treatment with potassium tert-butoxide in tetrahydrofuran promotes the formation of (E)-2-propenal derivatives, with regioselectivity dictated by the stability of the resulting alkene . The bulky ethoxy groups favor elimination toward the less substituted position due to steric constraints in the transition state.

Formation of α,β-Unsaturated Aldehydes

The elimination products, α,β-unsaturated aldehydes, are stabilized by conjugation between the alkene and carbonyl groups. These compounds serve as key intermediates in Diels-Alder reactions and Michael additions . The acetal-protecting groups in 2-bromo-1,1-diethoxypropane prevent premature oxidation of the aldehyde during synthesis, enabling controlled deprotection in multistep reactions [5].

Hydrolysis and Acetal Cleavage

Acid-Catalyzed Deprotection Mechanisms

Acid hydrolysis of 2-bromo-1,1-diethoxypropane regenerates the parent aldehyde through a stepwise mechanism. Protonation of one ethoxy oxygen initiates cleavage, forming a hemiacetal intermediate [5]. Subsequent attack by water at the electrophilic carbon releases ethanol and yields 2-bromopropionaldehyde. The reaction is reversible, but driving the equilibrium toward hydrolysis requires excess water or azeotropic removal of ethanol [5].

Role of Hemicetal Intermediates

The hemiacetal intermediate plays a critical role in determining hydrolysis kinetics. Stabilized by intramolecular hydrogen bonding, this intermediate can undergo further acid-catalyzed cleavage or reversion to the starting material [5]. Studies using isotopic labeling confirm that hydrolysis proceeds with retention of configuration at the acetal carbon, consistent with a carbocation-mediated pathway [2] [5].

Table 2: Conditions and Outcomes of Acetal Hydrolysis

| Condition | Intermediate | Product |

|---|---|---|

| Aqueous HCl (1M) | Hemiacetal | 2-Bromopropionaldehyde |

| H2SO4 (cat.), H2O | Oxonium ion | Aldehyde + Ethanol |

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant